

Physicochemical Characteristics of the Benzazocine Ring System: A Technical Guide

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Compound of Interest

Compound Name:	1,2,3,4,5,6- Hexahydrobenzo[B]azocine
CAS No.:	7124-93-8
Cat. No.:	B3151457

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Executive Summary

The benzazocine ring system—defined as a benzene ring fused to an eight-membered nitrogen-containing ring (azocine)—represents a privileged yet underutilized scaffold in medicinal chemistry.[1] Unlike the rigid, bridged 2,6-methano-3-benzazocine (benzomorphan) system famous for opioid activity, the simple fused 1-, 2-, and 3-benzazocine cores offer a unique balance of conformational flexibility and structural constraints.[1] This guide dissects the "medium-ring" effects (Prelog strain), transannular interactions, and synthetic accessibility that define this scaffold, providing a roadmap for its application in drug discovery.[1]

Structural Architecture & Conformational Dynamics

The defining physicochemical feature of the benzazocine system is the medium-ring effect. Eight-membered rings are thermodynamically distinct from their 6-membered (stable) and 10+-membered (flexible) counterparts due to significant transannular strain.[1]

Conformational Energy Landscape

The fusion of a planar benzene ring to the flexible azocine ring significantly alters the conformational landscape compared to cyclooctane.

- The Boat-Chair (BC) Minimum: For 1,2,3,4,5,6-hexahydro-1-benzazocine and its isomers, the global minimum is typically a distorted boat-chair (BC) conformation.^[1] The benzene ring imposes a planar constraint on two carbons, forcing the remaining saturated carbons to adopt a puckered geometry to relieve torsional strain.
- The Boat (B) and Twist-Boat (TB) Intermediates: Unlike the chair-chair interconversion of cyclohexane, benzazocines undergo ring inversion via high-energy boat or twist-boat intermediates.^[1]
- Transannular Strain (Prelog Strain): The C3–C7 and C4–C8 transannular hydrogen interactions create a region of steric repulsion. Substituents at these positions often force the ring into a crown or boat conformation to minimize 1,5-diaxial-like clashes.^[1]

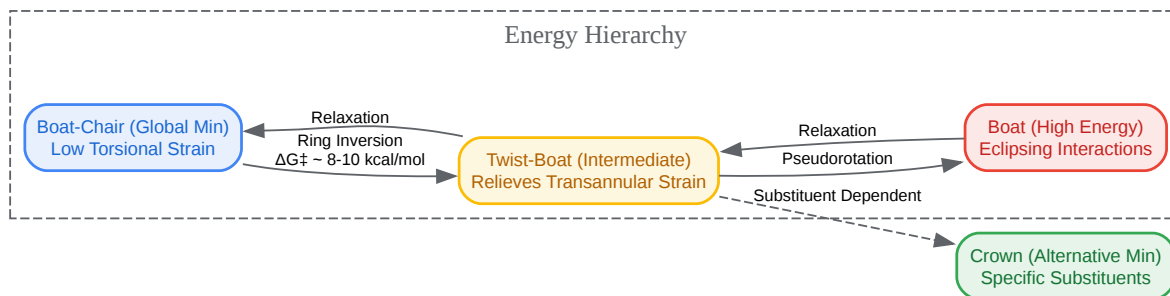
Transannular Interactions

In 3-benzazocines (nitrogen at position 3), the lone pair on the nitrogen can participate in transannular interactions with electrophilic centers at C6 or C7 (e.g., carbonyls).

- N...C=O Interaction: In 6-oxo-3-benzazocine derivatives, the nitrogen lone pair can approach the carbonyl carbon (distance < 2.5 Å), leading to a "stopped" reaction trajectory or even transannular cyclization to a bridged pyrrolizidine-like salt.^[1]

Visualization: Conformational Interconversion

The following diagram illustrates the theoretical energy landscape and interconversion pathways for the hexahydro-benzazocine core.



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Caption: Conformational interconversion pathways of the hexahydrobenzazocine ring, highlighting the stability of the Boat-Chair form.

Electronic Properties & Basicity

The basicity of the benzazocine nitrogen is modulated by its position relative to the benzene ring and the ring conformation.

Property	1-Benzazocine (Aniline-like)	2-Benzazocine (Benzylamine-like)	3-Benzazocine (Homobenzyl-like)
Hybridization	/ (Conjugated)		
pKa (Conj.[1] Acid)	2.0 – 4.5 (Weak Base)	8.5 – 9.2 (Moderate Base)	9.0 – 9.8 (Strong Base)
Lone Pair Avail.	Delocalized into -system	Available, steric hindrance	Highly Available
Metabolic Risk	N-oxidation, Ring hydroxylation	N-dealkylation	N-dealkylation

Key Insight: The 1-benzazocine system behaves electronically like an N-alkyl aniline.[1] The nitrogen lone pair is partially delocalized into the benzene ring, significantly lowering basicity and increasing oxidation potential (e.g., quinone-imine formation).[1] In contrast, 3-benzazocine behaves like a typical secondary/tertiary amine but with increased steric bulk around the nitrogen due to the folding of the 8-membered ring.

Synthetic Accessibility & Protocols

Constructing the 8-membered ring is challenging due to unfavorable entropy (

) and enthalpy (

) of cyclization. Two reliable strategies are Ring Expansion (Beckmann Rearrangement) and Friedel-Crafts Cyclization.[1]

Protocol: Synthesis of Hexahydro-1-benzazocin-2-one via Beckmann Rearrangement

This protocol utilizes the expansion of a 7-membered benzosuberone oxime.[1]

Reagents:

- 1-Benzosuberone (6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one)[1]
- Hydroxylamine hydrochloride () [1]
- Polyphosphoric Acid (PPA) or Thionyl Chloride () [1]

Step-by-Step Methodology:

- Oxime Formation:
 - Dissolve 1-benzosuberone (10 mmol) in Ethanol (20 mL).
 - Add

(15 mmol) and Sodium Acetate (15 mmol).

- Reflux for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).
- Evaporate solvent, extract with DCM, wash with water, and dry over

.^[1]

- Beckmann Rearrangement (Ring Expansion):

- Heat PPA (20 g) to 100°C.
- Add the crude oxime (from step 1) portion-wise with vigorous stirring. Caution: Exothermic.
^[1]^[2]

- Maintain temperature at 110-120°C for 30 minutes. The mixture will darken.

- Quench: Pour the hot reaction mixture onto crushed ice (100 g) with stirring.

- Neutralize with

to pH 8.

- Extract the precipitate with

(

mL).

- Purification:

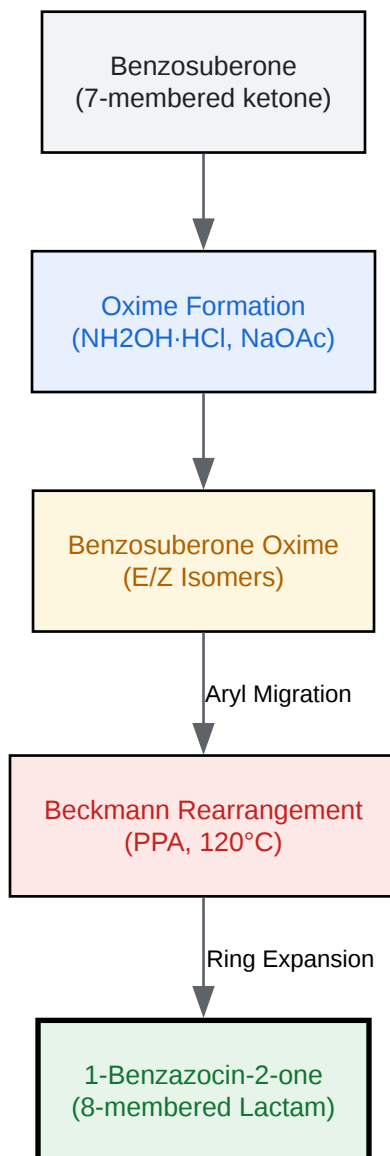
- Recrystallize from Ethanol/Water to yield 1,3,4,5,6-hexahydro-1-benzazocin-2-one.^[1]

Mechanism: The migration of the aryl group (vs. alkyl) depends on the oxime geometry (

vs

). In PPA, the migration of the aryl bond is often preferred, inserting the nitrogen adjacent to the benzene ring to form the 1-benzazocine lactam.

Visualization: Synthesis Workflow



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Caption: Ring expansion strategy converting a 7-membered carbocycle to the 8-membered benzazocine lactam.

Medicinal Chemistry Applications

The "Benzazocine" vs. "Benzomorphan" Distinction

It is critical to distinguish the simple fused system from the bridged system:

- Benzomorphan (2,6-methano-3-benzazocine): A rigid, bridged scaffold found in opioids like Pentazocine and Phenazocine.[1] The bridge locks the azocine ring into a chair conformation, mimicking the morphine A/B/D rings.
- Simple Benzazocine (Fused): A flexible scaffold. Recent applications include kinase inhibitors (e.g., GSK-3, CDK inhibitors) where the 8-membered ring mimics the turn geometry of peptide substrates or occupies large solvent-exposed pockets.[1]

Case Study: Indolo-Benzazocines

Recent studies (e.g., Inorg.[1] Chem. 2022) have highlighted fused indolo[3,2-e]benzazocines as potent anticancer agents.[1]

- Mechanism: The 8-membered ring orients the indole and the lactam/amine moieties to interact with the ATP-binding site of kinases.
- Solubility: The non-planar "pucker" of the azocine ring disrupts crystal packing compared to flat heteroaromatics (like carbazoles), often improving solubility profiles—a key advantage of medium rings.

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